Solifenacin

Catalog No.
S006668
CAS No.
242478-37-1
M.F
C23H26N2O2
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solifenacin

CAS Number

242478-37-1

Product Name

Solifenacin

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1

InChI Key

FBOUYBDGKBSUES-VXKWHMMOSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Synonyms

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))-, 905, YM, quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate, solifenacin, solifenacin succinate, Succinate, Solifenacin, vesicare, YM 905, YM905

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5

Description

The exact mass of the compound Solifenacin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Overactive Bladder Treatment

Improved Chemical Stability

Pediatric Overactive Bladder Treatment

Treatment of Neurogenic Detrusor Overactivity

Solifenacin is a synthetic compound classified as a competitive muscarinic receptor antagonist. It is primarily indicated for the treatment of overactive bladder syndrome, characterized by symptoms such as urinary incontinence, urgency, and frequency. Solifenacin selectively targets the M3 muscarinic receptors in the bladder, which play a crucial role in regulating smooth muscle contraction. By inhibiting these receptors, solifenacin effectively reduces bladder contractions, thereby enhancing the bladder's capacity and improving control over urination .

Solifenacin acts as a muscarinic receptor antagonist []. Muscarinic receptors are a type of G protein-coupled receptor (GPCR) found in various tissues, including the bladder. They respond to the neurotransmitter acetylcholine, which causes muscle contraction. Solifenacin binds to the muscarinic receptor, preventing acetylcholine from binding and thereby relaxing the bladder muscle [].

Solifenacin is generally well-tolerated, but common side effects include dry mouth, constipation, and dizziness []. It can also interact with other medications, so it is crucial to disclose all medications to your doctor before starting Solifenacin [].

The primary metabolic pathway for solifenacin involves cytochrome P450 enzymes, particularly CYP3A4. The compound undergoes N-oxidation at the quinuclidin ring, yielding several metabolites, including the pharmacologically active 4R-hydroxy solifenacin and various inactive forms such as N-glucuronide and N-oxide derivatives. Approximately 69% of solifenacin is excreted renally, with the remaining 23% eliminated via feces . The compound's stability and metabolic profile are essential for its therapeutic efficacy and safety.

Solifenacin exhibits significant biological activity through its antagonistic effects on muscarinic receptors. Its primary action is to block acetylcholine from binding to M3 receptors in the bladder, leading to decreased detrusor muscle contractions. Studies have demonstrated that solifenacin effectively inhibits contractions induced by various stimuli, including carbachol and electrical field stimulation . Additionally, it may possess calcium channel antagonist properties at higher concentrations, further contributing to its therapeutic effects in managing overactive bladder symptoms .

The synthesis of solifenacin involves several steps that typically include:

  • Formation of Quinuclidine Derivative: The initial step involves synthesizing a quinuclidine structure.
  • Coupling with Aromatic Ring: This step introduces an aromatic moiety through nucleophilic substitution or coupling reactions.
  • Formation of Ester: The final step involves forming an ester bond with a carboxylic acid derivative to yield solifenacin.

These synthetic routes ensure that the final product possesses the necessary pharmacological properties for effective therapeutic use .

Solifenacin is primarily used in clinical settings for treating overactive bladder syndrome. Its efficacy in reducing urinary frequency and urgency has made it a popular choice among anticholinergic medications. It is administered orally and is available under various brand names, including Vesicare. Due to its long half-life (45 to 68 hours), solifenacin can be taken once daily, providing sustained relief from symptoms .

Solifenacin's metabolism can be significantly affected by other medications, particularly those that inhibit CYP3A4 enzymes. Concomitant use of drugs like ketoconazole can increase solifenacin levels in the body, potentially leading to adverse effects. Furthermore, there are concerns regarding drug interactions that may prolong the QT interval, increasing the risk of arrhythmias when used with other QT-prolonging agents such as moxifloxacin or pimozide . Therefore, careful consideration of potential drug interactions is crucial when prescribing solifenacin.

Several compounds share structural or functional similarities with solifenacin. Below is a comparison highlighting their unique characteristics:

Compound NameMechanism of ActionIndicationsUnique Features
OxybutyninMuscarinic receptor antagonistOveractive bladderAvailable in transdermal patch form
TolterodineMuscarinic receptor antagonistOveractive bladderOffers extended-release formulation
DarifenacinSelective M3 receptor antagonistOveractive bladderGreater selectivity for M3 receptors
FesoterodineProdrug converted to active metaboliteOveractive bladderProvides rapid onset of action

Solifenacin stands out due to its high selectivity for M3 receptors and its favorable pharmacokinetic profile, allowing once-daily dosing while minimizing side effects associated with non-selective anticholinergics .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

362.199428076 g/mol

Monoisotopic Mass

362.199428076 g/mol

Heavy Atom Count

27

Melting Point

134-136

UNII

A8910SQJ1U

Drug Indication

Solifenacin tablets are indicated to treat an overactive bladder with urinary incontinence, urgency, and frequency.
FDA Label

Livertox Summary

Solifenacin is an anticholinergic and antispasmodic agent used to treat urinary incontinence and the overactive bladder syndrome. Solifenacin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Anticholinergic Agents

Pharmacology

Solifenacin antagonizes the M2 and M3 muscarinic receptors in the bladder to treat an overactive bladder.[L7511,A181262] It has a long duration of action as it is usually taken once daily.[L7511] Patients taking solifenacin should be aware of the risks of angioedema and anaphylaxis.[L7511]

MeSH Pharmacological Classification

Muscarinic Antagonists

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD08 - Solifenacin

Mechanism of Action

Solifenacin is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. Solifenacin's antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Other CAS

242478-37-1

Absorption Distribution and Excretion

Solifenacin is well absorbed in the duodenum, jejunum, and ileum but not the stomach. Absorption occurs via passive diffusion and so no transporters are involved. The mean oral bioavailability of solifenacin is 88%. The Tmax of solifenacin is 3-8 hours with a Css of 32.3ng/mL for a 5mg oral dose and 62.9ng/mL for a 10mg oral dose.
69.2±7.8% of a radiolabelled dose is recovered in the urine, 22.5±3.3% was recovered in feces, and 0.4±7.8% was recovered in exhaled air. 18% of solifenacin is eliminated as the N-oxide metabolite, 9% is eliminated as the 4R-hydroxy N-oxide metabolite, and 8% is eliminated as the 4R-hydroxy metabolite.
The volume of distribution of solifenacin is 600L.
The clearance of solifenacin is 7-14L/h and a renal clearance of 0.67-1.51L/h.

Metabolism Metabolites

Solifenacin undergoes N-oxidation at the quinuclidin ring by cytochrome P450, though the exact enzymes are not revealed in the literature. The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6. A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4. Finally, solifenacin can undergo direct glucuronidation. Only solifenacin and the 4R-hydroxy metabolite are pharmacologically active.

Wikipedia

Solifenacin
N-Phenethyl-4-piperidinone

Biological Half Life

The elimination half life of solifenacin ranges from 33-85 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
[1]. Ikeda K, et al. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland. Naunyn Schmiedebergs Arch Pharmacol. 2002 Aug;366(2):97-103.[2]. Suzuki M, et al. Effects of solifenacin succinate (YM905) on detrusor overactivity in conscious cerebral infarctedrats. Eur J Pharmacol. 2005 Apr 4;512(1):61-6.

Explore Compound Types